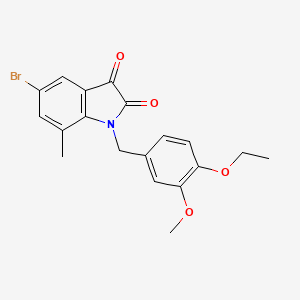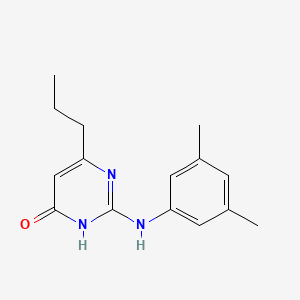![molecular formula C18H19N3O B11420063 N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11420063.png)
N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, which is fused with a benzene ring, and an acetamide group
Preparation Methods
The synthesis of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzodiazole ring.
Introduction of the Methylphenyl Group: The benzodiazole intermediate is then reacted with a methylphenyl halide under basic conditions to introduce the methylphenyl group.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base to form N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetamide group, resulting in the formation of the corresponding amine and acetic acid.
Scientific Research Applications
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide can be compared with other benzodiazole derivatives, such as:
N-(4-methylphenyl)benzodiazole: Similar in structure but lacks the acetamide group, which may result in different biological activities.
N-(4-chlorophenyl)benzodiazole: Contains a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological properties.
N-(4-methoxyphenyl)benzodiazole: The presence of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of N-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzodiazole derivatives.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C18H19N3O/c1-13-7-9-15(10-8-13)12-21-17-6-4-3-5-16(17)20-18(21)11-19-14(2)22/h3-10H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
ONXJBAVHNCMHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dioxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11419991.png)
methanol](/img/structure/B11419996.png)

![N-benzyl-7-chloro-3-(3-fluorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420021.png)
![3-[(2,5-Dimethylphenyl)sulfonyl]-5-(morpholin-4-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420026.png)
![2-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11420028.png)
![methyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B11420031.png)

![5-chloro-2-(ethylsulfanyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11420043.png)
![3-(3-fluoro-4-methylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11420049.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11420055.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B11420072.png)
![Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11420076.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11420080.png)
